molecular formula C12H13BNO2 B14377228 (2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl CAS No. 89703-91-3

(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl

Cat. No.: B14377228
CAS No.: 89703-91-3
M. Wt: 214.05 g/mol
InChI Key: BYGGCJVMPXMNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl is a chemical compound that features a boron atom bonded to a phenyl group substituted with a furan ring and an aminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl typically involves the reaction of a boronic acid derivative with an appropriate aminoethoxy and furan-substituted phenyl compound. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl include other boron-containing compounds such as:

  • Phenylboronic acid
  • Furan-2-ylboronic acid
  • Aminoethoxyboronic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

89703-91-3

Molecular Formula

C12H13BNO2

Molecular Weight

214.05 g/mol

InChI

InChI=1S/C12H13BNO2/c14-7-9-16-13-11-5-2-1-4-10(11)12-6-3-8-15-12/h1-6,8H,7,9,14H2

InChI Key

BYGGCJVMPXMNKZ-UHFFFAOYSA-N

Canonical SMILES

[B](C1=CC=CC=C1C2=CC=CO2)OCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.